4-Chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3(2H)-one
Description
Properties
CAS No. |
88093-61-2 |
|---|---|
Molecular Formula |
C16H19ClN2O2 |
Molecular Weight |
306.79 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H19ClN2O2/c1-4-13(12-8-6-11(3)7-9-12)21-14-10-18-19(5-2)16(20)15(14)17/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
UPYKUDSZHAURQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)OC2=C(C(=O)N(N=C2)CC)Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Alkylation
- React the pyridazinone intermediate (e.g., 6-hydroxy-2-ethylpyridazin-3(2H)-one) with 1-(4-methylphenyl)propyl chloride under basic conditions.
- Use potassium carbonate as a base and potassium iodide as a catalyst in acetonitrile.
- Reflux the mixture for 6–8 hours.
- Work-up involves filtration, solvent evaporation, aqueous extraction, drying over magnesium sulfate, and purification by chromatography.
- Yields reported are typically high (around 80%).
Method B: Two-Step Alkylation via Dibromoalkane Intermediate
- First, prepare a bromopropoxy intermediate by reacting the pyridazinone with 1,3-dibromopropane under basic conditions.
- Then, react this intermediate with 4-methylphenyl-containing amines or alcohols to form the final ether linkage.
- This method allows for more versatile substitution patterns and can be conducted under mild conditions.
- Yields for the intermediate step are moderate (~60%).
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyridazinone core formation | Phenylhydrazine hydrochloride + maleic anhydride | Water/HCl | Reflux | Several hours | High | One-step cyclization |
| 4-Chloro substitution | Chlorinating agent (e.g., SOCl2 or NCS) | Organic solvent | Controlled temp | Few hours | Moderate | Selective chlorination |
| 2-Ethyl alkylation | Ethyl halide + base | Acetonitrile | Reflux | 4–6 hours | High | Alkylation at 2-position |
| 5-Propoxy side chain alkylation (Method A) | 1-(4-methylphenyl)propyl chloride + K2CO3 + KI | Acetonitrile | Reflux | 6–8 hours | ~82 | Direct alkylation |
| 5-Propoxy side chain alkylation (Method B) | Pyridazinone + 1,3-dibromopropane + K2CO3 | Acetone | Reflux | 4–6 hours | ~62 | Intermediate formation |
| Final substitution step (Method B) | Intermediate + 4-methylphenyl alcohol/amine + base | Acetonitrile | Room temp to reflux | Several hours | Moderate | Ether formation via nucleophilic substitution |
Research Findings and Optimization Notes
- The use of potassium iodide as a catalytic additive significantly improves the alkylation efficiency by facilitating halide exchange and enhancing nucleophilicity.
- Solvent choice impacts yield and purity; polar aprotic solvents like acetonitrile and acetone are preferred for alkylation steps.
- Reaction monitoring by thin-layer chromatography (TLC) is essential to optimize reaction time and avoid side reactions.
- Purification by column chromatography using mixtures of methanol and chloroform or petroleum ether and ethyl acetate is effective for isolating pure products.
- The two-step method (Method B) offers flexibility for introducing diverse substituents but may require additional purification steps due to intermediate complexity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Position 2 : Ethyl (target) vs. tert-butyl () or phenyl (). Ethyl offers intermediate steric hindrance, balancing reactivity and stability.
- Position 5: The target’s propoxy group increases lipophilicity compared to polar amino () or compact cyclobutylmethoxy ().
- Position 4 : Chlorine is conserved across analogs, suggesting its critical role in electronic modulation .
2.3. Physicochemical Properties
- Crystallography : reports a triclinic crystal system (P1 space group) for a tert-butyl analog, suggesting that bulky substituents influence packing. The target’s ethyl group may permit less dense packing compared to tert-butyl .
- Hydrogen Bonding : Analogs like ’s oxadiazole derivative form intramolecular hydrogen bonds, which the target’s propoxy group may lack, affecting solubility .
- Lipophilicity: The target’s 4-methylphenylpropoxy group likely increases logP compared to amino-substituted derivatives (e.g., ), favoring membrane penetration .
Biological Activity
4-Chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3(2H)-one, with the chemical formula CHClNO, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound is characterized by a pyridazine core substituted with a chloro group and an ethyl side chain, along with a propoxy group linked to a 4-methylphenyl moiety. This unique structure contributes to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially making it useful in treating infections.
- Anticancer Potential : There is emerging evidence that it may have anticancer properties by inducing apoptosis in cancer cell lines.
In Vitro Studies
A series of in vitro experiments have demonstrated the biological activity of this compound:
- Cell Proliferation Assays : In studies involving cancer cell lines, this compound showed significant inhibition of cell growth at concentrations ranging from 10 to 50 µM. The mechanism appears to involve cell cycle arrest and induction of apoptosis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 50 |
| 50 | 30 |
In Vivo Studies
In vivo studies using murine models have provided further insights into the compound's efficacy:
- Tumor Growth Inhibition : Mice treated with the compound exhibited a marked reduction in tumor size compared to control groups, suggesting potential as an anticancer agent.
Antimicrobial Activity
The compound has also been tested for antimicrobial activity against various bacterial strains. Results indicated:
- Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 15 to 30 µg/mL for different bacterial strains, indicating moderate antibacterial activity.
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with the compound led to a significant decrease in cell viability and increased apoptotic markers, suggesting its potential as a therapeutic agent in breast cancer treatment.
- Case Study on Antimicrobial Efficacy : Another study focused on its antimicrobial properties against Staphylococcus aureus. The compound demonstrated effective inhibition of bacterial growth, supporting its potential use in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
